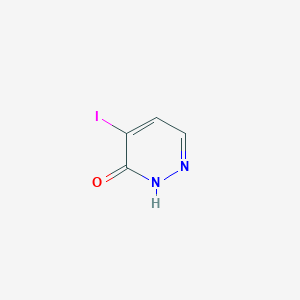

5-iodo-1H-pyridazin-6-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3IN2O |

|---|---|

Molecular Weight |

221.98 g/mol |

IUPAC Name |

5-iodo-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |

InChI Key |

GHQPTOHHVBAPOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NN=C1)I |

Origin of Product |

United States |

The Significance of Pyridazinone Core Structures in Synthetic Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netscholarsresearchlibrary.com Its derivatives have been reported to possess a wide array of biological activities, including but not limited to, cardiovascular, anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties. researchgate.netscholarsresearchlibrary.comtandfonline.comscispace.com The inherent chemical features of the pyridazinone core, such as its planarity, hydrogen bonding capabilities, and dipole moment, contribute to its ability to interact with various biological targets. tandfonline.com

The versatility of the pyridazinone nucleus allows for facile functionalization at multiple positions, making it an attractive building block for the synthesis of diverse and complex molecules. scholarsresearchlibrary.com Medicinal chemists have shown considerable interest in synthesizing pyridazinone derivatives due to their significant potential in addressing critical health challenges. tandfonline.comnih.gov The development of new synthetic methods to access functionalized pyridazinones is an active area of research, with a focus on creating libraries of compounds for high-throughput screening and drug discovery programs. researchgate.net

The Strategic Role of Halogenation, Specifically Iodination, in Pyridazinone Chemical Space

Direct Halogenation and Halogen Exchange Strategies

Direct halogenation and halogen exchange reactions represent fundamental approaches for introducing an iodine atom onto the pyridazinone scaffold. These methods often involve the substitution of a leaving group, such as a chlorine atom, with an iodide anion or the direct electrophilic iodination of the pyridazinone ring.

Nucleophilic Halogen Displacement from Chloropyridazinone Precursors.benchchem.com

A prevalent method for the synthesis of iodopyridazinones is the nucleophilic substitution of a chlorine atom from a chloropyridazinone precursor. This strategy, often referred to as the Finkelstein reaction, leverages the higher nucleophilicity of the iodide ion to displace the chloride. iitk.ac.in

The choice of iodide source and solvent system is critical for achieving regioselective iodination. Aqueous hydrogen iodide (HI) and sodium iodide (NaI) in polar aprotic solvents like dimethylformamide (DMF) are commonly employed. arkat-usa.org

When 4,5-dichloro-6-phenylpyridazinone is treated with hydrogen iodide, the initial substitution occurs at the 4-position, yielding 5-chloro-4-iodo-6-phenylpyridazin-3(2H)-one. arkat-usa.org This regioselectivity is a predictable aspect of the reaction. arkat-usa.org In contrast, monochloropyridazinone derivatives are generally unreactive towards sodium iodide in DMF. arkat-usa.org However, 4,5-dichloropyridazinones are sufficiently reactive to interact with NaI. arkat-usa.org

Under strongly acidic conditions, such as with 57% hydrogen iodide, the pyridazinone ring is activated by protonation at the carbonyl oxygen. This enhances the electrophilicity of the carbon atoms, facilitating the nucleophilic attack by the iodide ion, even on monochloropyridazinones. arkat-usa.org

Table 1: Nucleophilic Halogen Displacement Reactions

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-dichloro-2-methylpyridazin-3(2H)-one | 57% HI | - | 5-iodo-2-methylpyridazin-3(2H)-one | - | arkat-usa.org |

| 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one | 57% HI | 150 °C, 60 h | 6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one | 52% | arkat-usa.org |

Reaction conditions, including temperature and reaction time, significantly influence the product distribution and can lead to subsequent deiodination. arkat-usa.org For instance, prolonged heating of chloropyridazinones with hydrogen iodide can result in reductive deiodination, where the initially formed iodo-derivative is further reduced to a deiodinated product. arkat-usa.org

In the reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with 57% hydrogen iodide, the proposed mechanism involves the initial formation of a diiodo intermediate, followed by selective monodeiodination to yield 5-iodo-2-methylpyridazin-3(2H)-one. arkat-usa.org Similarly, heating 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one with hydrogen iodide for an extended period leads to both nucleophilic substitution and subsequent dehalogenation. arkat-usa.org The presence of a phenyl group at the 6-position can slow down the substitution of the 5-chloro atom, and the subsequent reductive deiodination may proceed to completion, leading to more complex reaction mixtures. arkat-usa.org

Electrophilic Iodination Approaches for Pyridazine (B1198779) Scaffolds.thieme-connect.denih.gov

Electrophilic iodination offers an alternative route to iodinated pyridazinones, particularly for electron-rich pyridazine systems. nih.gov This method involves the use of an electrophilic iodine source that attacks the electron-rich positions of the pyridazinone ring.

Common reagents for electrophilic iodination include molecular iodine in the presence of an oxidizing agent or a Lewis acid. nih.govunirioja.es For instance, the combination of molecular iodine (I₂) and silver nitrate (B79036) (AgNO₃) under solvent-free conditions has been developed as an eco-friendly method for the iodination of pyrimidine (B1678525) derivatives, a related class of heterocycles. nih.gov This suggests the potential applicability of similar systems for pyridazinone iodination. The reactivity of the pyridazine ring towards electrophilic substitution is influenced by the substituents present on the ring. nih.gov

Cycloaddition and Annulation Reactions for Iodinated Pyridazinone Ring Formation

Cycloaddition and annulation reactions provide powerful methods for the de novo construction of the pyridazinone ring system, with the potential for incorporating an iodine atom during the ring-forming process or in a subsequent step.

Intramolecular Heck-Type Ring Closure Reactions

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process used to construct carbocyclic and heterocyclic rings. koreascience.kr This reaction is known for its high degree of chemoselectivity and tolerance of various functional groups, making it suitable for complex molecule synthesis. princeton.edu The regioselectivity of the cyclization is typically governed by steric factors, with a strong preference for exo-cyclization pathways, especially in the formation of smaller rings (5- and 6-membered). koreascience.krprinceton.edu

A key application of this methodology in the synthesis of pyridazinone-based systems involves the palladium-catalyzed cyclodehydrohalogenation of precursors containing both a pyridazinone ring and a suitably positioned aryl halide. Research has demonstrated the synthesis of fused ring systems, such as 2-methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one, starting from pyridazinone precursors. researchgate.netresearchgate.net In one pathway, a 2-methyl-4,5-dihalopyridazin-3(2H)-one undergoes a regioselective nucleophilic substitution with a phenol, which is then followed by an intramolecular Heck-type ring closure. researchgate.netresearchgate.net

Crucially, this strategy has been extended to iodinated pyridazinones. For instance, 2-methyl-5-iodopyridazin-3(2H)-one can be reacted with 2-iodophenol, setting the stage for a subsequent intramolecular Heck reaction to forge the new heterocyclic ring. researchgate.netresearchgate.net This approach highlights the utility of the iodo-pyridazinone core as a building block for more complex, fused molecular architectures.

Table 1: Intramolecular Heck-Type Cyclization for Fused Pyridazinone Systems

| Starting Pyridazinone | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-Methyl-5-iodopyridazin-3(2H)-one | 2-Iodophenol | Palladium Catalyst | Fused Benzofuro-pyridazinone | researchgate.net, researchgate.net |

| 5-[(2-Bromophenyl)amino]-2-methylpyridazin-3(2H)-one | N/A (Intramolecular) | Palladium Catalyst | Fused Indolo-pyridazinone | researchgate.net, researchgate.net |

Diels-Alder and Related [4+2] Annulation Pathways

The Diels-Alder reaction and its hetero-variants represent a cornerstone of six-membered ring synthesis. For electron-deficient heterocycles like pyridazines, the inverse-electron-demand aza-Diels-Alder reaction is a particularly effective strategy. researchgate.netorganic-chemistry.org This reaction typically involves an electron-deficient diazine, such as a substituted 1,2,4,5-tetrazine, acting as the diene component, which reacts with an electron-rich dienophile (an alkene or alkyne). researchgate.net The reaction proceeds via a [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of a stable molecule, typically dinitrogen (N₂), to yield the pyridazine or dihydropyridazine (B8628806) product.

This pathway allows for the direct incorporation of an iodine substituent by selecting an appropriately iodinated dienophile. For example, the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an iodo-alkyne would directly generate the corresponding iodinated pyridazine ring system.

A related and highly regioselective method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.org This metal-free process proceeds under neutral conditions with high efficiency, where the electron-deficient 1,2,3-triazine (B1214393) serves as the diene and the electron-rich ynamine functions as the dienophile. organic-chemistry.org The versatility of these cycloaddition strategies provides a direct and modular route to functionalized pyridazinones.

Table 2: Representative [4+2] Annulation for Iodinated Pyridazine Synthesis

| Diene Component | Dienophile Type | Key Feature | Product Class | Reference |

| 1,2,4,5-Tetrazine | Iodinated Alkyne | Inverse-electron-demand; N₂ extrusion | Iodinated Pyridazine | researchgate.net |

| 1,2,3-Triazine | Ynamine (alkyne) | High regioselectivity; metal-free | Substituted Pyridazine | organic-chemistry.org |

Late-Stage Functionalization and Derivatization Routes

Late-stage functionalization (LSF) involves the introduction of functional groups into complex, pre-formed molecular scaffolds. nih.govmpg.de This approach is highly valuable as it allows for the rapid diversification of biologically active cores like the pyridazinone framework without requiring de novo synthesis for each new analogue. rsc.org

Oxidative Cyclization Employing Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as iodosylbenzene (PhIO), (diacetoxyiodo)benzene (B116549) (PIDA), and 2-iodoxybenzoic acid (IBX), have emerged as powerful oxidants in modern organic synthesis. mdpi.com They are prized for their mild reaction conditions, high chemoselectivity, and environmentally benign nature. mdpi.comnih.gov These reagents are particularly effective in mediating oxidative cyclization reactions to form various heterocycles. researchgate.netnih.gov

In the context of pyridazinone systems, hypervalent iodine(III) reagents can be used to facilitate the oxidative cyclization of appropriately designed precursors. A notable example is the one-pot synthesis of 3-substituted- researchgate.netrsc.orgrsc.orgtriazolo[4,3-b]pyridazinones from pyridazinyl hydrazones. researchgate.net In this process, the hypervalent iodine reagent acts as the sole oxidant, promoting the intramolecular ring closure under mild, aqueous conditions at room temperature. researchgate.net This methodology demonstrates the potential for using oxidative cyclization to build fused heterocyclic systems onto a pre-existing pyridazinone ring, a strategy that could be adapted for creating complex iodinated derivatives.

Table 3: Oxidative Cyclization of Pyridazinone Derivatives

| Substrate | Reagent | Conditions | Product | Reference |

| Pyridazinyl Hydrazone | Hypervalent Iodine(III) Reagent | Aqueous medium, Room temperature | researchgate.netrsc.orgrsc.orgTriazolo[4,3-b]pyridazinone | researchgate.net |

Chemical Reactivity and Functional Group Transformations of 5 Iodo 1h Pyridazin 6 One

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C5 position of the 1H-pyridazin-6-one ring renders it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methodologies have been particularly instrumental in the functionalization of this heterocycle, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds at the C5 position of 5-iodo-1H-pyridazin-6-one. These reactions, including Sonogashira alkynylation, Heck alkenylation, Stille-based coupling, and Negishi cross-couplings, offer robust strategies for the introduction of various carbon-based functionalities.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com In the context of this compound, this reaction allows for the direct introduction of an alkynyl group at the C5 position, leading to the synthesis of 5-alkynyl-1H-pyridazin-6-one derivatives. These products are valuable intermediates for the construction of more complex molecules.

The reaction typically proceeds under mild conditions, involving a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) salt like copper(I) iodide (CuI), and a base, often an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), in a suitable organic solvent.

No specific experimental data for the Sonogashira alkynylation of this compound was found in the provided search results. The following table is a general representation of typical Sonogashira reaction conditions.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. - 80 | Moderate to High |

| PdCl₂(PPh₃)₂ | CuI | DIPA | THF | Room Temp. - 60 | Moderate to High |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net For this compound, this reaction provides a direct route to introduce alkenyl substituents at the C5 position. The reaction typically employs a palladium(0) or palladium(II) catalyst and a base to neutralize the hydrogen halide formed during the reaction.

Commonly used catalysts include palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The choice of base, solvent, and temperature can significantly influence the reaction's outcome and yield.

No specific experimental data for the Heck alkenylation of this compound was found in the provided search results. The following table illustrates general conditions for a Heck reaction.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 - 120 | Moderate to High |

| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 - 100 | Moderate to High |

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org This methodology can be effectively applied to this compound to introduce a wide variety of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties. The reaction is known for its tolerance of a wide range of functional groups.

A typical Stille coupling involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and is often carried out in a non-polar solvent like toluene or dioxane at elevated temperatures.

No specific experimental data for the Stille-based coupling of this compound was found in the provided search results. The following table provides a general overview of Stille reaction conditions.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Toluene | 80 - 110 | Good to Excellent |

| PdCl₂(PPh₃)₂ | AsPh₃ | Dioxane | 80 - 100 | Good to Excellent |

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chem-station.com This reaction offers a highly efficient method for the functionalization of this compound, allowing for the introduction of various alkyl, aryl, and vinyl groups. Organozinc reagents are known for their high reactivity and functional group tolerance. lscollege.ac.in

The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand, in an anhydrous solvent like THF or DMF.

No specific experimental data for the Negishi cross-coupling of this compound was found in the provided search results. The following table presents generalized conditions for a Negishi coupling.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | THF | Room Temp. - 65 | High |

| Pd₂(dba)₃ | SPhos | Dioxane | Room Temp. - 80 | High |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a highly effective method for the synthesis of N-substituted pyridazinones from this compound. A wide range of primary and secondary amines can be coupled, providing access to a diverse library of 5-amino-1H-pyridazin-6-one derivatives.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the amine and the aryl halide.

No specific experimental data for the Buchwald-Hartwig amination of this compound was found in the provided search results. The following table outlines general conditions for this reaction.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 - 110 | Good to Excellent |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 - 110 | Good to Excellent |

Copper-Promoted Coupling Reactions

While palladium-catalyzed reactions are more common for aryl iodides, copper-promoted couplings offer an alternative and sometimes complementary approach for C-C and C-heteroatom bond formation. For this compound, these reactions can be employed to introduce a variety of functional groups at the C5 position. The mechanism of these reactions often involves copper(I) acetylides or related organocopper intermediates.

Detailed research findings on specific copper-promoted coupling reactions of this compound are still emerging in the scientific literature. However, the general reactivity of iodo-substituted heterocycles in such transformations is well-established, suggesting the feasibility of reactions like the Sonogashira coupling to introduce alkyne moieties or Ullmann-type couplings for the formation of C-O or C-N bonds.

Nucleophilic Aromatic Substitution (SNAr) Processes

The electron-deficient nature of the pyridazinone ring, further activated by the presence of the carbonyl group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

The reactivity of halopyridazinones in SNAr reactions is a known phenomenon, with the halogen at the 5-position being a common site for substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functionalities. The general leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to the trend in SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. wikipedia.org

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ammonia | 5-amino-1H-pyridazin-6-one | Not specified | Not specified |

| Primary/Secondary Amines | 5-(Alkyl/Aryl)amino-1H-pyridazin-6-one | Not specified | Not specified |

| Alkoxides (e.g., NaOMe) | 5-methoxy-1H-pyridazin-6-one | Not specified | Not specified |

| Thiolates (e.g., NaSMe) | 5-(Methylthio)-1H-pyridazin-6-one | Not specified | Not specified |

| This table represents potential SNAr reactions based on the general reactivity of halopyridazinones. Specific experimental data for this compound was not available in the searched literature. |

Metalation and Electrophilic Quenching Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive 5-lithiopyridazinone intermediate. This intermediate can then be quenched with a suitable electrophile to introduce a wide range of substituents at the C5 position.

The success of these reactions often depends on the choice of the organolithium reagent, solvent, and temperature to avoid side reactions. The resulting organolithium species is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

| Electrophile | Product | Reaction Conditions | Yield (%) |

| Carbon dioxide (CO2) | 1,6-dihydro-6-oxo-pyridazine-5-carboxylic acid | Not specified | Not specified |

| Aldehydes (RCHO) | 5-(1-hydroxyalkyl)-1H-pyridazin-6-one | Not specified | Not specified |

| Ketones (R2CO) | 5-(1-hydroxy-1,1-dialkyl)-1H-pyridazin-6-one | Not specified | Not specified |

| Esters (RCOOR') | 5-acyl-1H-pyridazin-6-one | Not specified | Not specified |

| This table illustrates potential products from metalation and electrophilic quenching based on general principles of organometallic chemistry. Specific experimental data for this compound was not available in the searched literature. |

Reductive Dehalogenation Pathways

The carbon-iodine bond in this compound can be cleaved under reductive conditions to yield the parent 1H-pyridazin-6-one. This transformation, known as reductive dehalogenation or deiodination, can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents.

Catalytic hydrogenation typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is generally clean and efficient. Other reducing systems, such as zinc dust in acetic acid or sodium borohydride in the presence of a catalyst, can also be employed.

| Reducing Agent/System | Product | Reaction Conditions | Yield (%) |

| H2, Pd/C | 1H-pyridazin-6-one | Not specified | Not specified |

| Zn, CH3COOH | 1H-pyridazin-6-one | Not specified | Not specified |

| NaBH4, Catalyst | 1H-pyridazin-6-one | Not specified | Not specified |

| This table outlines common methods for reductive dehalogenation. Specific experimental data for this compound was not available in the searched literature. |

Reactions with Dienophiles and Michael Acceptors

The pyridazinone ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the substitution pattern and the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-deficient pyridazinone can react with electron-rich dienophiles. quora.com The presence of the iodo group at the C5 position may influence the regioselectivity and reactivity of such cycloadditions.

Furthermore, the α,β-unsaturated carbonyl system within the pyridazinone ring makes it a potential Michael acceptor. masterorganicchemistry.comorganic-chemistry.org Nucleophiles can undergo conjugate addition to the C4-C5 double bond, leading to the formation of a new bond at the C4 position. The viability and outcome of Michael additions to this compound would depend on the nature of the Michael donor and the reaction conditions, potentially competing with SNAr at the C5 position.

| Reaction Type | Reactant | Product | Reaction Conditions | Yield (%) |

| Diels-Alder (as diene) | Electron-rich dienophile | Fused heterocyclic system | Not specified | Not specified |

| Michael Addition (as acceptor) | Michael donor (e.g., enolate) | 4-substituted-4,5-dihydro-1H-pyridazin-6-one | Not specified | Not specified |

| This table presents potential cycloaddition and conjugate addition reactions based on the general reactivity of pyridazinone systems. Specific experimental data for this compound was not available in the searched literature. |

Computational and Theoretical Investigations of 5 Iodo 1h Pyridazin 6 One

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are foundational tools for understanding the molecular properties of compounds like 5-iodo-1H-pyridazin-6-one. These methods provide detailed insights into electronic structure, geometry, and reactivity.

Exploration of Tautomeric and Rotameric Transformations

Pyridazinones can exist in different tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. For this compound, this would involve the equilibrium between the primary pyridazin-6-one form and its tautomer, 5-iodo-pyridazin-6-ol. DFT calculations are instrumental in determining the relative stabilities of these tautomers by calculating their Gibbs free energies. nih.gov The transition state connecting the tautomers can also be located, allowing for the determination of the activation energy of the tautomerization process. nih.gov

Furthermore, if substituents were present that could rotate, such as a hydroxymethyl group instead of an iodine atom, different rotational isomers (rotamers) would be possible. Computational methods can predict the most stable rotameric conformations by mapping the potential energy surface as a function of the dihedral angle of the rotating group.

A hypothetical data table illustrating the kind of results expected from such a study is presented below.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated using DFT

| Tautomer | Relative Energy (kcal/mol) |

| This compound (lactam) | 0.00 |

| 5-iodo-pyridazin-6-ol (lactim) | +5.8 |

Note: These are hypothetical values for illustrative purposes.

Prediction of Reaction Regioselectivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For this compound, DFT calculations could be used to predict the regioselectivity of various reactions, such as electrophilic or nucleophilic attack. By calculating reactivity indices like Fukui functions or mapping the molecular electrostatic potential, the most likely sites for reaction can be identified.

For instance, in an electrophilic substitution reaction, the calculations would identify the atom on the pyridazinone ring with the highest electron density, making it the most probable site of attack. Similarly, for nucleophilic reactions, the most electron-deficient sites would be highlighted. Advanced computational models can map out the entire reaction coordinate, identifying transition states and intermediates to elucidate the detailed mechanistic pathway of a given transformation.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be thoroughly analyzed using DFT. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. A small HOMO-LUMO gap generally indicates high reactivity.

From these orbital energies, a range of reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors offer a deeper understanding of the molecule's stability and propensity to participate in chemical reactions.

A table of commonly calculated reactivity descriptors is provided below, with hypothetical values for this compound.

Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity | 3.85 |

| Chemical Hardness | 2.65 |

| Softness | 0.38 |

| Electrophilicity Index | 2.79 |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Prediction and Assignment

DFT and other quantum mechanical methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these calculations could predict:

¹H and ¹³C NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts with good accuracy, aiding in the assignment of experimental spectra.

Infrared (IR) Vibrational Frequencies: Calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Mechanistic Elucidation through Advanced Computational Modeling

Beyond static calculations of reactants and products, advanced computational modeling can be employed to dynamically simulate the course of a chemical reaction involving this compound. By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

These studies can reveal the intricate details of bond breaking and bond formation, the role of solvent molecules, and the influence of catalysts. For complex reactions, these computational investigations are often indispensable for a complete understanding of the reaction mechanism at a molecular level.

Academic Applications and Future Research Trajectories in 5 Iodo 1h Pyridazin 6 One Chemistry

Strategic Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of the C-I bond in 5-iodo-1H-pyridazin-6-one makes it an exceptional precursor for the synthesis of intricate heterocyclic systems. The iodo-group can readily participate in a range of cross-coupling reactions, allowing for the facile introduction of various substituents and the annulation of additional rings onto the pyridazinone core.

Synthesis of Fused Pyridazine (B1198779) Systems (e.g., Pyridazinoindoles, Pyridazinoquinolines, Pyrazolopyridazines)

The construction of fused pyridazine systems is a significant area of research due to the diverse pharmacological activities exhibited by these scaffolds. amanote.comThis compound is a key starting material for accessing these complex structures through intramolecular and intermolecular cyclization strategies.

Pyridazinoindoles: The synthesis of pyridazino[4,5-b]indoles, for instance, can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, followed by an intramolecular cyclization. researchgate.netnih.gov While direct examples starting from This compound are not prevalent in the reviewed literature, the general synthetic strategies for halo-substituted pyridazines are applicable. For example, a Sonogashira coupling with a suitably substituted 2-ethynylaniline (B1227618) could be followed by a base- or metal-catalyzed cyclization to afford the pyridazino[4,5-b]indole core. A review of synthetic strategies for pyridazino[4,5-b]indoles highlights various methods, including those starting from indole-2-carboxylates and 2-acetylindole-3-carboxylic acid, which could be adapted to incorporate the pyridazinone moiety via a halo-precursor. researchgate.net

Pyridazinoquinolines: Similarly, the synthesis of pyridazino[4,5-c]quinolines can be approached using This compound . nih.gov A plausible route involves a Suzuki coupling with a quinoline-boronic acid derivative or a Buchwald-Hartwig amination with an aminoquinoline, followed by a ring-closing reaction. The synthesis of related pyridazino[4,3-c:5,6-c′]diquinolines has been achieved through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, indicating the feasibility of forming quinoline-fused pyridazine systems. mdpi.com

Pyrazolopyridazines: The construction of pyrazolo[3,4-d]pyridazines from This compound can be achieved through a reaction sequence involving nucleophilic substitution of the iodine with a hydrazine (B178648) derivative, followed by intramolecular cyclization. The Vilsmeier-Haack reaction has been employed for the synthesis of pyrazolo[3,4-d]pyridazines from 5-(1-methylhydrazino)pyridazines, a synthon that could potentially be derived from the iodo-precursor. amanote.com

| Fused Pyridazine System | Potential Synthetic Strategy from this compound | Key Reactions |

| Pyridazinoindoles | Sonogashira coupling with 2-ethynylaniline followed by intramolecular cyclization. | Palladium-catalyzed cross-coupling, Cyclization |

| Pyridazinoquinolines | Suzuki coupling with a quinoline-boronic acid derivative followed by ring closure. | Palladium-catalyzed cross-coupling, Cyclization |

| Pyrazolopyridazines | Nucleophilic substitution with hydrazine followed by intramolecular cyclization. | Nucleophilic aromatic substitution, Cyclization |

Assembly of Polycyclic Heteroaromatic Compounds

The utility of This compound extends to the assembly of more complex, polycyclic heteroaromatic compounds. The iodo-substituent serves as a versatile handle for iterative cross-coupling and cyclization sequences, enabling the rapid construction of diverse and intricate molecular frameworks. nih.gov Palladium-catalyzed methodologies, in particular, are instrumental in this regard, allowing for the sequential introduction of various aromatic and heteroaromatic moieties. nih.gov The development of novel heterocyclic iodonium (B1229267) salts has further expanded the toolkit for assembling oxygen-bridged polycyclic heteroarenes, a strategy that could be adapted for pyridazinone-containing systems.

Precursors for the Development of Novel Chemical Entities

The pyridazinone scaffold is a recognized pharmacophore present in numerous biologically active compounds. researchgate.netThis compound serves as an excellent starting point for the targeted synthesis of novel chemical entities with potential therapeutic applications.

Targeted Synthesis of Functionalized Pyridazinone Derivatives

The iodine atom in This compound can be readily displaced or transformed to introduce a wide array of functional groups at the C5 position of the pyridazinone ring. This allows for the systematic exploration of the chemical space around the pyridazinone core to optimize biological activity. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon bonds, while Buchwald-Hartwig amination can be employed for the formation of carbon-nitrogen bonds. These reactions enable the synthesis of a diverse library of 5-substituted pyridazinone derivatives for biological screening. asianpubs.org The synthesis of functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives has been reported, showcasing the potential for further elaboration of the pyridazinone system. asianpubs.org

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl/heteroaryl |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |

Innovations in Sustainable Organic Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of iodine and hypervalent iodine reagents aligns with these principles, offering environmentally benign alternatives to traditional heavy metal-based reagents.

Utilization of Iodine and Hypervalent Iodine Reagents as Green Alternatives

Hypervalent iodine reagents have emerged as versatile and environmentally friendly alternatives to heavy metal oxidants in a wide range of organic transformations. researchgate.netresearchgate.net These reagents are characterized by their low toxicity, high stability, and recyclability. The synthesis and application of recyclable hypervalent iodine reagents are at the forefront of sustainable organic synthesis.

Emerging Research Directions and Interdisciplinary Applications

The pyridazinone scaffold, a cornerstone in medicinal chemistry, continues to be a dynamic platform for novel drug discovery and interdisciplinary research. The unique chemical architecture of compounds like this compound, characterized by the reactive iodine atom, opens up a myriad of possibilities for synthetic diversification and the exploration of new biological activities. Current research trajectories are expanding beyond traditional applications, venturing into novel therapeutic areas and fostering collaborations with diverse scientific fields.

One of the most promising frontiers for pyridazinone derivatives is in the realm of targeted cancer therapy. The core structure serves as a versatile scaffold for the design of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Researchers are actively developing pyridazinone-based compounds that can selectively target specific kinases, thereby offering a more precise and less toxic approach to cancer treatment. For instance, recent studies have highlighted the potential of pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase, an enzyme implicated in the migration and metastasis of breast cancer cells. nih.gov The ability to modify the pyridazinone ring, such as with an iodo-substituent at the 5-position, provides a chemical handle for optimizing potency and selectivity against various kinase targets.

Another significant area of investigation is the application of pyridazinone derivatives in addressing neurodegenerative diseases and neuroinflammation. The modulation of inflammatory responses within the central nervous system (CNS) is a critical therapeutic strategy for conditions like Alzheimer's disease, traumatic brain injury, and intracerebral hemorrhage. A family of pyridazine compounds has demonstrated the ability to suppress the induction of pro-inflammatory cytokines in activated microglia, the primary immune cells of the brain. technologypublisher.com In preclinical models, treatment with these compounds has led to a reduction in cerebral edema and notable improvements in motor skills and neurocognitive outcomes. technologypublisher.com The development of novel pyridazine derivatives, potentially including analogs of this compound, is being pursued to create multifunctional agents that can simultaneously target key pathological features of Alzheimer's disease, such as acetylcholinesterase (AChE) inhibition and the aggregation of amyloid-beta (Aβ) plaques. nih.gov

The versatility of the pyridazinone scaffold is further underscored by its use in developing inhibitors for a range of other enzymes implicated in various diseases. For example, pyridazinone and pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as inhibitors of C-Terminal Src Kinase (CSK), a negative regulator of T cell activation, presenting potential applications in immuno-oncology. researchgate.net Furthermore, the pyridazin-3(2H)-one structure is being explored as a scaffold for inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is a therapeutic target for metabolic diseases and cancer. mdpi.com The design of 3,6-disubstituted pyridazine derivatives has also yielded promising preclinical anticancer candidates that target the JNK1 pathway. nih.gov

The interdisciplinary nature of this research is evident in the integration of computational chemistry and biology with traditional synthetic chemistry. In silico design and molecular modeling are playing an increasingly crucial role in the rational design of novel pyridazinone derivatives with enhanced therapeutic properties. nih.gov These computational approaches allow for the prediction of binding affinities, the optimization of pharmacokinetic profiles, and the elucidation of structure-activity relationships, thereby accelerating the drug discovery process.

Interactive Data Table: Emerging Therapeutic Targets of Pyridazinone Derivatives

| Therapeutic Area | Target | Key Findings |

| Oncology | FER Tyrosine Kinase | Pyrido-pyridazinone derivatives show potent inhibitory activity, potentially hindering cancer cell migration and metastasis. nih.gov |

| C-Terminal Src Kinase (CSK) | Pyridazinone-based inhibitors can increase T cell proliferation, suggesting applications in immuno-oncology. researchgate.net | |

| JNK1 Pathway | 3,6-disubstituted pyridazine derivatives exhibit in vivo anticancer activity by downregulating the JNK1 gene expression. nih.gov | |

| Neurology | Neuroinflammation (Microglia) | Pyridazine compounds suppress pro-inflammatory cytokine induction, reducing cerebral edema and improving neurocognitive outcomes in rodent models. technologypublisher.com |

| Alzheimer's Disease (Multifunctional) | In silico designed pyridazine derivatives show potential to simultaneously inhibit acetylcholinesterase and amyloid-beta aggregation. nih.gov | |

| Metabolic Diseases | Fatty Acid Binding Protein 4 (FABP4) | The pyridazin-3(2H)-one scaffold is being utilized to develop novel and potent FABP4 inhibitors. mdpi.com |

Looking ahead, the future of this compound chemistry is poised for significant advancements. The presence of the iodine atom makes it an ideal candidate for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with unique functionalities. This will facilitate the exploration of new structure-activity relationships and the identification of compounds with novel mechanisms of action. Furthermore, the convergence of synthetic chemistry with cutting-edge biological screening techniques and computational modeling will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold, leading to the development of next-generation therapies for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.